molecular formula C12H20N2O2 B2648021 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one CAS No. 2097861-08-8

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one

Cat. No. B2648021
CAS RN: 2097861-08-8
M. Wt: 224.304
InChI Key: PDOMGNZCIRVJCE-UHFFFAOYSA-N
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Description

The compound “3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one” is a complex organic molecule that contains an azetidine ring and a pyrrolidinone ring. Azetidine is a three-membered nitrogen-containing heterocycle, while pyrrolidinone is a five-membered ring with a carbonyl (C=O) and a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyrrolidinone rings, along with a tert-butyl group attached to the pyrrolidinone . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrrolidinone rings, as well as the carbonyl group . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and pyrrolidinone rings could impact its polarity, solubility, and stability .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Heterocycles : Azetidines, such as those related to the query compound, are valuable in synthesizing various heterocycles. The silylmethyl-substituted aziridine and azetidine have been used to generate imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing their role in creating diverse molecular architectures (Yadav & Sriramurthy, 2005).
  • Antibacterial Agents : Azetidines have been incorporated into novel antibacterial quinolones, replacing traditional piperazine or aminopyrrolidine groups. This alteration has led to compounds with broad-spectrum activity, especially against Gram-positive organisms, indicating the potential of azetidine modifications in enhancing antibacterial efficacy (Frigola et al., 1993).

Biological Studies

  • Nicotinic Acetylcholine Receptor Partial Agonists : Certain azetidine-containing compounds have been explored for their antidepressant properties, acting as partial agonists at α4β2-nicotinic acetylcholine receptors. These studies demonstrate the therapeutic potential of azetidine derivatives in treating depression (Zhang et al., 2013).
  • Drug-Drug Interaction Studies : The interaction of drugs with human serum albumin (HSA) is crucial for understanding their distribution and efficacy in multi-drug therapies. Azetidine derivatives have been studied for their binding interactions with HSA, providing insights into potential drug-drug interactions and pharmacokinetics (Zhu et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future study of this compound would likely involve further investigation of its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

3-(azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)8-7-13-10(15)9(8)11(16)14-5-4-6-14/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOMGNZCIRVJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one

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